Quantitative Advantage in Brain Uptake vs. Direct GlyB Antagonist 7-Chlorokynurenic Acid
In a direct head-to-head comparison, 4-Cl-KYN demonstrates a fundamental and quantifiable advantage over its active metabolite, 7-Cl-KYNA. While 7-Cl-KYNA is a potent antagonist, it is excluded from the brain [1]. In contrast, 4-Cl-KYN is a substrate for the LAT1 transporter, enabling facilitated brain uptake with a transport kinetic profile (Km = 105 ± 14 µM, Vmax = 16.9 ± 2.3 nmol min-1 g-1) that is not observed for the parent antagonist 7-Cl-KYNA [1].
| Evidence Dimension | BBB Transport Kinetics |
|---|---|
| Target Compound Data | Km = 105 ± 14 µM; Vmax = 16.9 ± 2.3 nmol min-1 g-1 |
| Comparator Or Baseline | 7-Chlorokynurenic Acid (7-Cl-KYNA); BBB-excluded, no active transport reported |
| Quantified Difference | Qualitative and quantitative difference: 4-Cl-KYN is a substrate for LAT1, while 7-Cl-KYNA is effectively BBB-impermeable [1]. |
| Conditions | In vivo rodent model; in situ brain perfusion technique [1]. |
Why This Matters
This transport data provides the foundational justification for selecting 4-Cl-KYN over 7-Cl-KYNA for any in vivo CNS study, as only the prodrug achieves pharmacologically relevant brain concentrations after systemic dosing.
- [1] Hokari, M., Wu, H. Q., Schwarcz, R., & Smith, Q. R. (1996). Facilitated brain uptake of 4-chlorokynurenine and conversion to 7-chlorokynurenic acid. Neuroreport, 8(1), 15-18. View Source
